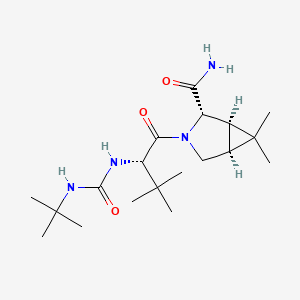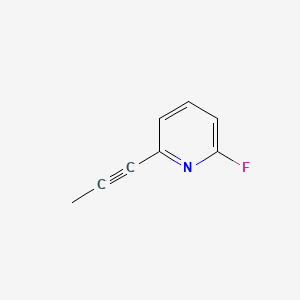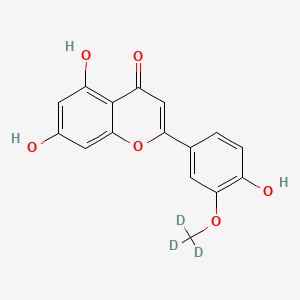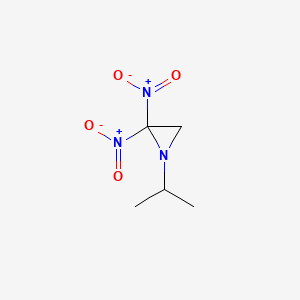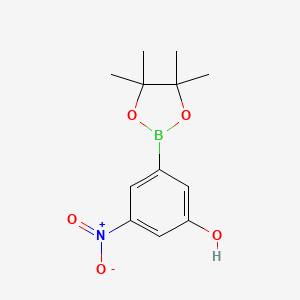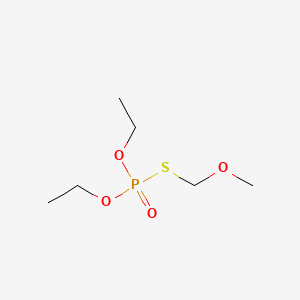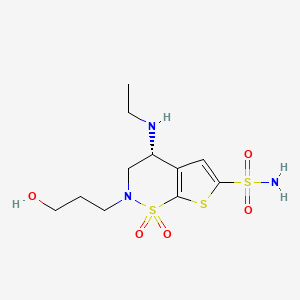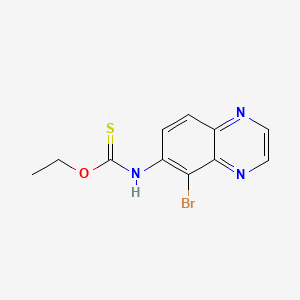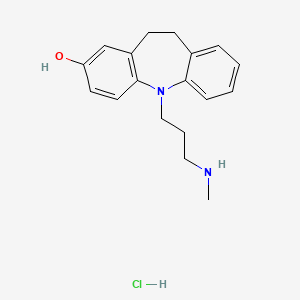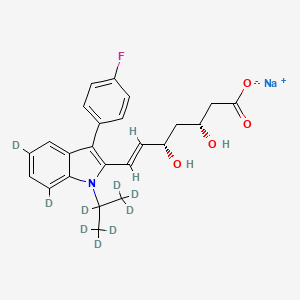![molecular formula C8H6BrNO B586326 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one CAS No. 1196154-87-6](/img/structure/B586326.png)
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is a heterocyclic compound with the molecular formula C8H6BrNO. It is a brominated derivative of cyclopenta[B]pyridin-5-one, characterized by a bromine atom at the 3-position of the cyclopenta[B]pyridine ring.
Mechanism of Action
Target of Action
Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity . They are structural fragments of alkaloids and have been found among compounds with hypoglycemic activity, antagonists of calcium channels, fluorescent probes, and inhibitors of protein kinase FGFR1 .
Mode of Action
It’s known that the compound is synthesized through a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives .
Biochemical Pathways
The compound is known to be involved in the synthesis of 6,7-dihydro-5h-cyclopenta[b]pyridine derivatives through a profound structural transformation .
Pharmacokinetics
The compound is known to be a solid or liquid at room temperature , which could potentially influence its bioavailability.
Result of Action
Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to exhibit a wide spectrum of biological activity .
Action Environment
The compound is known to be stored in a sealed, dry environment at room temperature , which could potentially influence its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one can be achieved through several methods. One common approach involves the direct bromination of 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Another method involves the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[B]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), catalysts (palladium, copper).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Substituted cyclopenta[B]pyridin-5-one derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Scientific Research Applications
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of brominated heterocycles.
Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[B]pyridin-5-one: The non-brominated parent compound, which lacks the bromine atom at the 3-position.
3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: A chlorinated analogue with similar chemical properties but different reactivity and biological activity.
3-Iodo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one: An iodinated analogue with distinct reactivity due to the larger atomic radius of iodine compared to bromine.
Uniqueness
3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can enhance the compound’s lipophilicity, making it more suitable for crossing biological membranes and interacting with hydrophobic pockets in proteins .
Properties
IUPAC Name |
3-bromo-6,7-dihydrocyclopenta[b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-3-6-7(10-4-5)1-2-8(6)11/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOQDFKOUQIHIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
